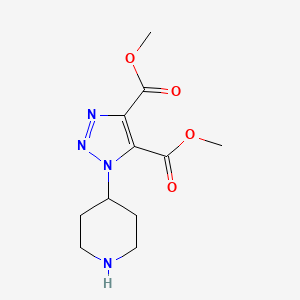
4,5-Dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a triazole ring, which is known for its stability and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction between an alkyne and an azide, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
4,5-Dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
科学的研究の応用
4,5-Dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate has several applications in scientific research:
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 4,5-Dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
1,2,3-Triazole: A simpler triazole derivative with similar stability and reactivity.
4,5-Dimethyl-1H-1,2,3-triazole: Lacks the piperidinyl group but shares the triazole core structure.
Piperidine: A six-membered ring containing nitrogen, often used as a building block in organic synthesis.
Uniqueness
4,5-Dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the combination of the triazole ring and the piperidinyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C11H16N4O4 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC名 |
dimethyl 1-piperidin-4-yltriazole-4,5-dicarboxylate |
InChI |
InChI=1S/C11H16N4O4/c1-18-10(16)8-9(11(17)19-2)15(14-13-8)7-3-5-12-6-4-7/h7,12H,3-6H2,1-2H3 |
InChIキー |
ABGJOXCKRHYVMF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N(N=N1)C2CCNCC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


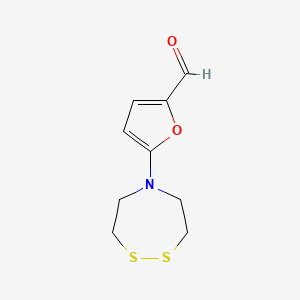
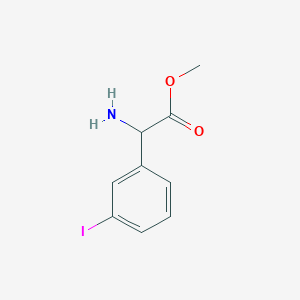
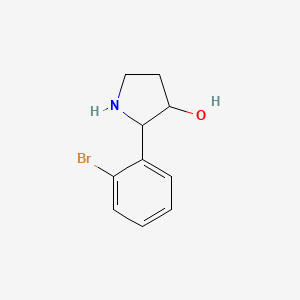
![2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13179706.png)
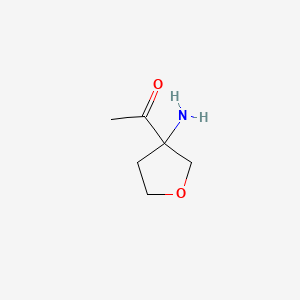


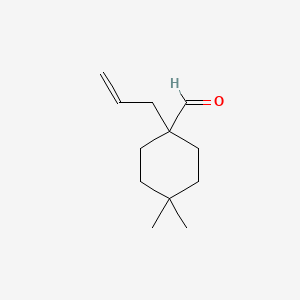
![Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate](/img/structure/B13179748.png)
![2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol](/img/structure/B13179759.png)
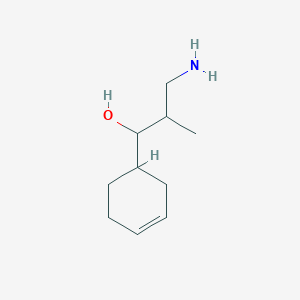
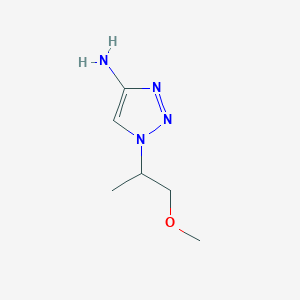
![tert-butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate](/img/structure/B13179765.png)

